1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl-
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one derivatives are nitrogen-rich heterocyclic compounds with fused triazole and triazine rings. The 7-phenyl-substituted variant (hereafter referred to as 7-phenyl-TTT) is synthesized via a reflux reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides in chloroform, catalyzed by triethylamine . Structural confirmation employs spectral analysis (NMR, MS), elemental analysis, and single-crystal X-ray diffraction .
Properties
CAS No. |
86869-93-4 |
|---|---|
Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
7-phenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-one |
InChI |
InChI=1S/C10H7N5O/c16-10-14-13-9-12-8(6-11-15(9)10)7-4-2-1-3-5-7/h1-6H,(H,14,16) |
InChI Key |
SDDMAWPFOSFTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNC(=O)N3N=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-5-Hydrazino-1,2,4-Triazoles with Bifunctional Electrophiles
A principal route involves the cyclocondensation of 4-amino-5-hydrazino-1,2,4-triazole derivatives with α,β-bifunctional electrophiles. For instance, 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles react with phenacyl bromide under acidic conditions to form the triazolo-triazine core. In a representative procedure, 4-amino-5-hydrazino-3-methyl-1,2,4-triazole was treated with phenacyl bromide in ethanol at reflux for 12 hours, yielding the target compound in 55% after recrystallization.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine moiety on the carbonyl carbon of phenacyl bromide, followed by intramolecular cyclization and dehydration. FTIR analysis confirms the loss of NH stretches and the emergence of C=O (1690 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹).
Heterocyclization Using Triethyl Orthoformate
Triethyl orthoformate serves as a cyclizing agent in the presence of acid catalysts. A patent methodology describes the reaction of 3-mercapto-6-phenyl-1,2,4-triazine with triethyl orthoformate in chlorobenzene under nitrogen, yielding 3-methylthio-6-phenyl-1,2,4-triazine as an intermediate. Subsequent oxidation with iodine in ethanol generates the triazolo-triazinone framework.
Optimization Data :
- Solvent : Chlorobenzene/acetonitrile (3:1)
- Catalyst : p-Toluenesulfonic acid (10 mol%)
- Yield : 42–60% after column chromatography.
Oxidative Cyclization of Dihydro Precursors
Dihydrotriazolotriazines, such as 1,2-dihydro-7-phenyl-1,2,4-triazolo[4,3-b]triazin-3(2H)-one , undergo dehydrogenation using iodine or MnO₂. For example, stirring the dihydro precursor with iodine in ethanol at room temperature for 6 hours affords the oxidized product in 44–60% yield.
Spectroscopic Validation :
¹H NMR (DMSO-d₆): δ 8.78 (s, 1H, triazine-H), 7.56–7.92 (m, 5H, phenyl), 3.14 (s, 3H, CH₃). ¹³C NMR confirms the carbonyl carbon at δ 165.2 ppm.
One-Pot Synthesis via Visible-Light Photoredox Catalysis
A modern approach employs visible-light catalysis for regioselective cyclization. Reacting 1,3-diketones with N-bromosuccinimide (NBS) and 4-amino-3-mercapto-1,2,4-triazole in ethanol/water (4:1) under a 27 W compact fluorescent lamp (CFL) yields the target compound in 85–97% efficiency.
Advantages :
- Short reaction time (2–4 hours)
- Eco-friendly conditions (aqueous solvent)
- High regioselectivity confirmed by 2D NMR.
Solid-Phase Synthesis for Scalable Production
A patent (CN107522672A) outlines a scalable method using 2-methylresorcinol and cyanuric chloride in chlorobenzene/acetonitrile. Phosphotungstic acid catalyzes the reaction at 70°C for 40 hours, achieving >92% purity (HPLC). Post-reaction cooling to 0–5°C precipitates the product, which is isolated via filtration and recrystallized from methanol.
Process Parameters :
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Catalyst Loading | 5 wt% |
| Reaction Time | 40 hours |
| Yield | 55–60% |
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for 1,2,4-Triazolo[4,3-b]triazin-3(2H)-one, 7-Phenyl-
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 55 | 12 h | High purity | Long duration |
| Triethyl Orthoformate | 42–60 | 24 h | Mild conditions | Requires toxic solvents |
| Oxidative Cyclization | 44–60 | 6 h | Simple workup | Moderate yields |
| Photoredox Catalysis | 85–97 | 2–4 h | Rapid, eco-friendly | Specialized equipment |
| Solid-Phase Synthesis | 55–60 | 40 h | Scalable | High catalyst loading |
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound 1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl-, also known as 7-phenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-one, has the molecular formula . It is a triazolotriazine derivative .
Structural Information
- Molecular Formula:
- SMILES: C1=CC=C(C=C1)C2=NC3=NNC(=O)N3N=C2
- InChI: InChI=1S/C10H7N5O/c16-10-14-13-9-12-8(6-11-15(9)10)7-4-2-1-3-5-7/h1-6H,(H,14,16)
- InChIKey: SDDMAWPFOSFTTC-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 214.07234 | 143.5 |
| $$M+Na]+ | 236.05428 | 159.6 |
| $$M+NH4]+ | 231.09888 | 150.3 |
| $$M+K]+ | 252.02822 | 154.9 |
| $$M-H]- | 212.05778 | 144.7 |
| $$M+Na-2H]- | 234.03973 | 152.6 |
| $$M]+ | 213.06451 | 146.0 |
| $$M]- | 213.06561 | 146.0 |
Applications
Triazole rings, including 1,2,4-triazoles, have diverse pharmacological activities, such as antifungal, antibacterial, antimycobacterial, antiviral, anticancer, antitubercular, antimycotic, anti-inflammatory, analgesic, anticonvulsant, antinociceptive, anti-urease, antioxidant, CNS stimulant, and antidepressant properties . They may also have herbicidal, insecticidal, and plant growth regulatory activities .
1,2,4-triazines, 1,2,4-triazoles, and 1,2,4-triazolo-1,2,4,5-tetrazines can be used as molluscicides and antimicrobials and may have anticancer drug activity . Due to their energetic properties, high-nitrogen content organic compounds attract the attention of researchers .
Other triazolo-triazine compounds have been investigated for various applications:
- 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines are synthesized via heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .
- 4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol has shown promise as an anticancer agent in hepatocellular carcinoma .
- Certain [1,2,4]triazolo[4,3-b][1,2,4]triazine compounds are structurally novel and may have pharmaceutical applications .
- 2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a screening compound with potential applications .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Synthetic Efficiency :
- 7-phenyl-TTT is synthesized in a one-pot reaction with >90% yield , outperforming multi-step protocols for triazolothiadiazepines (e.g., intermediate hydrogenation required for compound 74) .
Biological Relevance :
- While 7-phenyl-TTT lacks explicit cytotoxicity data, its structural analogs (e.g., ATT-based derivatives) show anti-lung cancer activity via EGFR kinase inhibition .
- The inactivity of 1-methyl-TTT (Compound 8) against HepG2/SMMC-7721 cells underscores the importance of substituent positioning: phenyl at position 7 may be critical for bioactivity .
Comparative Reactivity :
- Triazole-3-thiol derivatives exhibit high cytotoxicity, attributed to the thiol group’s nucleophilic reactivity . In contrast, 7-phenyl-TTT’s ketone moiety may favor hydrogen bonding in molecular targets .
Biological Activity
1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The chemical structure of 1,2,4-triazolo(4,3-b)(1,2,4)triazin-3(2H)-one is characterized by a fused triazole system. Its molecular formula is , which indicates the presence of nitrogen-rich heterocycles that contribute to its biological properties. The compound's structure can be represented as follows:
- Molecular Formula :
- SMILES Notation : CC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)COC
Anticancer Activity
Several studies have reported the anticancer potential of triazole derivatives. For instance:
- A study demonstrated that compounds derived from 1,2,4-triazoles exhibited significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and others. Specifically, certain analogues showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Another research highlighted that 1,2,4-triazolo derivatives inhibited angiogenesis markers like VEGF and MMP-9 in breast cancer cells, suggesting a mechanism that could prevent tumor growth and metastasis .
Antimicrobial Activity
The antimicrobial properties of triazole compounds have been extensively studied:
- Research indicates that various 1,2,4-triazole derivatives possess broad-spectrum antibacterial and antifungal activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria with promising results .
- Specifically, some derivatives showed enhanced activity against resistant strains of bacteria due to their ability to disrupt microbial cell wall synthesis .
Enzyme Inhibition
Triazole compounds have also been evaluated for their ability to inhibit key enzymes involved in metabolic processes:
- A structure-activity relationship (SAR) study revealed that certain triazolo derivatives effectively inhibited thymidine phosphorylase with IC50 values comparable to reference inhibitors. This inhibition is crucial in cancer therapy as it impacts nucleotide metabolism in rapidly dividing cells .
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties:
- Some studies indicate that triazole derivatives may exhibit antioxidant activity and protect neuronal cells from oxidative stress-induced damage. This could have implications for treating neurodegenerative diseases .
Table: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanism : A study involving 33 different triazolo compounds found that those with specific substitutions showed enhanced inhibition of angiogenesis markers in breast cancer models. The presence of phenyl groups was particularly noted for increasing potency against cancer cells .
- Antimicrobial Efficacy : A series of experiments demonstrated the effectiveness of triazole derivatives against antibiotic-resistant bacterial strains. The modifications on the phenyl ring were critical for enhancing antimicrobial activity .
- Neuroprotective Potential : Research has indicated that certain triazole derivatives can mitigate oxidative stress in neuronal cultures, suggesting a role in neuroprotection which could be beneficial for conditions like Alzheimer's disease .
Q & A
Q. Critical Factors :
- Catalysts : KOH or p-TsOH accelerates intramolecular cyclization but may require post-synthetic hydrogenation (e.g., NaBH4) to avoid side products .
- Solvent choice : DMFA (dimethylformamide acetals) is optimal for carbonyldiimidazole-mediated coupling, while ethanol is suitable for hydrazone formation .
How can structural ambiguities in 1,2,4-triazolo[4,3-b]triazine derivatives be resolved using spectroscopic and crystallographic methods?
Basic Research Question
Structural confirmation requires multi-technique validation:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions (e.g., aryl groups at C7) and tautomeric forms .
- X-ray crystallography : Single-crystal studies resolve bond lengths (mean C–C = 0.003 Å) and confirm fused heterocyclic systems (e.g., triazolo-thiadiazines) .
- Elemental analysis : Matches calculated/observed C, H, N ratios to verify purity (e.g., ±0.3% tolerance) .
Example : For 7-phenyl derivatives, -NMR typically shows aromatic protons at δ 7.2–7.8 ppm, while fused triazolo systems exhibit distinct carbonyl signals at δ 160–170 ppm in -NMR .
What biological activities are associated with 7-phenyl-1,2,4-triazolo[4,3-b]triazin-3(2H)-one derivatives, and how are these evaluated experimentally?
Advanced Research Question
- Senescence modulation : Derivatives like [1,2,4]triazolo[4,3-b]pyridazines show potential in treating senescence-related diseases via in vitro assays (e.g., β-galactosidase inhibition) .
- Anticonvulsant activity : 7-Alkoxy-4,5-dihydrotriazoloquinolines are evaluated in murine seizure models (e.g., maximal electroshock test) with ED values <100 mg/kg .
- GABA receptor modulation : Subtype-selective triazolopyridazines (e.g., TPA023) are tested for receptor binding affinity (IC <10 nM) using radioligand displacement assays .
Methodological Note : Dose-response curves and molecular docking (e.g., with GABAA α-subunits) validate target engagement .
How do tautomeric equilibria and dynamic isomerization affect the stability and reactivity of triazolo-triazine derivatives?
Advanced Research Question
- Hydrazone ⇌ Triazolo equilibrium : Arylidenehydrazones of 4-amino-3-hydrazinyl-triazinones may exist in a dynamic equilibrium between acyclic and bicyclic forms. However, disputes this, showing no tautomerism under neutral conditions .
- Stabilization strategies : Acidic/basic conditions or catalytic bases (e.g., KOH) can shift equilibrium toward cyclized products .
Q. Analytical Tools :
- -NMR time-resolved experiments monitor equilibrium shifts.
- IR spectroscopy detects NH/CO stretching vibrations (e.g., 1680–1700 cm for carbonyl groups in cyclized forms) .
What computational approaches are used to design and optimize triazolo-triazine-based energetic materials?
Advanced Research Question
- Cation-anion pairing : Combining triazolo-triazinium cations (e.g., 3,6,7-triamino-7H-triazolo[4,3-b]triazol-2-ium) with selective anions (e.g., nitrate) tunes detonation velocity (VOD >9000 m/s) and sensitivity .
- Density Functional Theory (DFT) : Predicts heats of formation (HOF >300 kJ/mol) and band gaps to assess stability .
Validation : Thermal analysis (e.g., DSC/TGA) confirms decomposition kinetics (activation energy ~150 kJ/mol) and safety profiles .
How do thermal decomposition mechanisms inform the handling and storage of triazolo-triazine derivatives?
Advanced Research Question
- Decomposition pathways : 3,6,7-Triamino-7H-triazolo[4,3-b]triazoles (TATOT) decompose exothermically (>200°C) via N/NH release, with kinetic models following Friedman or Kissinger-Akahira-Sunose methods .
- Hazard mitigation : Storage at 2–8°C in dry, dark conditions prevents degradation, as recommended for triazolo-pyridazin-3(2H)-ones .
Q. Data Contradiction Analysis
- Tautomerism dispute : While some studies propose dynamic equilibria between hydrazone and triazolo forms found no tautomerism under standard conditions, attributing discrepancies to reaction pH or catalysis .
- Synthetic yields : One-pot protocols claim >90% yields , but recrystallization-dependent methods (e.g., ethanol) report 53–81% , suggesting solvent purity impacts outcomes.
Q. Resolution Strategies :
- Reproduce experiments with controlled pH and catalyst-free conditions.
- Use high-resolution mass spectrometry (HRMS) to detect trace intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
